(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide
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Overview
Description
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide typically involves multiple steps. One common method includes the reaction of a suitable amine with a triazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-fluorophenyl)-2-{[(5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]amino}acetic acid
- 5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide
Uniqueness
What sets (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O3 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-[(2R)-1-(methylamino)-1-oxopentan-2-yl]-4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C15H19N5O3/c1-3-4-11(14(22)16-2)17-13(21)10-7-5-9(6-8-10)12-18-15(23)20-19-12/h5-8,11H,3-4H2,1-2H3,(H,16,22)(H,17,21)(H2,18,19,20,23)/t11-/m1/s1 |
InChI Key |
JOPJHULGRZLIMX-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)NC)NC(=O)C1=CC=C(C=C1)C2=NNC(=O)N2 |
Canonical SMILES |
CCCC(C(=O)NC)NC(=O)C1=CC=C(C=C1)C2=NNC(=O)N2 |
Origin of Product |
United States |
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